

# Application Notes: Disodium Pyridine-2,6-dicarboxylate for Selective Metal Extraction

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## Compound of Interest

Compound Name: *Disodium pyridine-2,6-dicarboxylate*

Cat. No.: *B103295*

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## Introduction

**Disodium pyridine-2,6-dicarboxylate**, the salt of pyridine-2,6-dicarboxylic acid (also known as dipicolinic acid or DPA), is a versatile and highly effective chelating agent for the selective extraction of various metal ions. Its unique structural properties, featuring a pyridine ring and two carboxylate groups, allow it to form stable complexes with a wide range of metals, most notably lanthanides and actinides. This characteristic makes it a valuable tool in nuclear waste reprocessing, hydrometallurgy, and analytical chemistry for the separation and purification of metals.<sup>[1]</sup> The selectivity of DPA and its derivatives can be fine-tuned by modifying the carboxylate groups, for instance, by creating amide derivatives, which has been a key area of research in enhancing separation factors between different metal ions.<sup>[2][3][4][5]</sup>

## Principle of application

The application of **disodium pyridine-2,6-dicarboxylate** in metal extraction is based on its ability to act as a tridentate ligand, binding to metal ions through the nitrogen atom of the pyridine ring and the oxygen atoms of the two carboxylate groups.<sup>[6]</sup> In aqueous solutions, the disodium salt dissociates to yield the pyridine-2,6-dicarboxylate dianion. The pH of the solution is a critical parameter, as it influences the protonation state of the carboxylate groups and, consequently, the chelation efficiency.

The general mechanism for metal extraction using a chelating agent like pyridine-2,6-dicarboxylate in a liquid-liquid extraction system involves the following steps:

- **Complex Formation:** In the aqueous phase, the pyridine-2,6-dicarboxylate anion complexes with the target metal ions.
- **Phase Transfer:** The formed metal-ligand complex is then transferred to an organic phase. This transfer is often facilitated by the use of a suitable organic solvent and sometimes a synergic agent.
- **Stripping:** The metal ion is subsequently recovered from the organic phase by altering the chemical conditions, such as changing the pH, to break the metal-ligand complex.

Derivatives of dipicolinic acid, such as diamides, have been synthesized to improve solubility in organic solvents and to enhance selectivity for specific metals like americium over lanthanides.

[\[2\]](#)[\[4\]](#)

## Quantitative Data Presentation

The following tables summarize the extraction performance of various pyridine-2,6-dicarboxylic acid derivatives for the selective extraction of metals.

Table 1: Distribution Ratios (D) of Americium and Europium with Different Diamide Derivatives of Dipicolinic Acid

Extractant	Metal Ion	Distribution Ratio (D)	Conditions	Reference
N,N,N',N'-tetrabutyl diamide of dipicolinic acid (TBDPA)	Am(III)	~10	0.06 M TBDPA in 0.13 M HCCD and 0.027 M PEG-400, 1 M HNO <sub>3</sub>	[5]
N,N,N',N'-tetrabutyl diamide of dipicolinic acid (TBDPA)	Eu(III)	~1	0.06 M TBDPA in 0.13 M HCCD and 0.027 M PEG-400, 1 M HNO <sub>3</sub>	[5]
N,N'-diethyl-N,N'-di(ortho)tolyl-diamide	Am(III)	Varies with HNO <sub>3</sub> conc.	0.1 M diamide in FS-13	[2][7]
N,N'-diethyl-N,N'-di(ortho)tolyl-diamide	Eu(III)	Varies with HNO <sub>3</sub> conc.	0.1 M diamide in FS-13	[2][7]

Table 2: Separation Factors (SF) for Am/Eu with Different Ligands

Ligand	Separation Factor (Am/Eu)	Conditions	Reference
N,N'-diethyl-N,N'-di(ortho)tolyl-diamide	>10	High acidity media	[8]
N,N'-diethyl-N,N'-di(p-tolyl)pyridine-2,6-dicarboxamide (EtTPDA)	Decreases with increasing acidity	Varies with extractant concentration	[9]

## Experimental Protocols

### Protocol 1: General Procedure for Liquid-Liquid Extraction of Lanthanides

This protocol is a generalized procedure based on the methodologies described for the extraction of lanthanides using diamide derivatives of dipicolinic acid.[\[7\]](#)

#### Materials:

- Aqueous phase: Nitric acid solution (0.5 M - 5 M) containing the lanthanide ions (e.g.,  $1 \times 10^{-5}$  M Eu).
- Organic phase: 0.1 M solution of the dipicolinic acid diamide derivative (e.g., N,N'-diethyl-N,N'-di(ortho)tolyl-diamide) in a suitable organic solvent (e.g., phenyltrifluoromethylsulfone, FS-13).
- Separatory funnels
- Centrifuge
- ICP-OES for metal concentration analysis

#### Procedure:

- Prepare the aqueous phase by dissolving the lanthanide salt in the desired concentration of nitric acid.
- Prepare the organic phase by dissolving the diamide extractant in the organic solvent.
- In a separatory funnel, combine equal volumes of the aqueous and organic phases.
- Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure thorough mixing and allow for the extraction to reach equilibrium.
- Allow the phases to separate. If necessary, centrifuge the mixture for 5-10 minutes to achieve a clean phase separation.[\[7\]](#)
- Carefully separate the aqueous and organic phases.
- Take an aliquot from the aqueous phase (raffinate) for analysis. Dilute the raffinate with 1% nitric acid to bring the analyte concentration within the detection range of the ICP-OES.[\[7\]](#)

- Determine the concentration of the lanthanide in the raffinate using ICP-OES.
- Calculate the concentration of the metal in the organic phase by subtracting the concentration in the raffinate from the initial concentration in the aqueous phase.
- Calculate the distribution ratio (D) as the ratio of the metal concentration in the organic phase to the metal concentration in the aqueous phase.

#### Protocol 2: Synthesis of a Diamide Derivative of Dipicolinic Acid

This protocol describes a general method for the synthesis of N,N'-dialkyl-N,N'-diaryl diamides of dipicolinic acid.[\[7\]](#)

##### Materials:

- Pyridine-2,6-dicarbonyl dichloride
- Appropriate N-alkylaniline (e.g., N-ethylaniline)
- Triethylamine
- Methylene chloride
- 1 M HCl
- 5% NaOH solution
- Water
- Anhydrous sodium sulfate
- Rotary evaporator

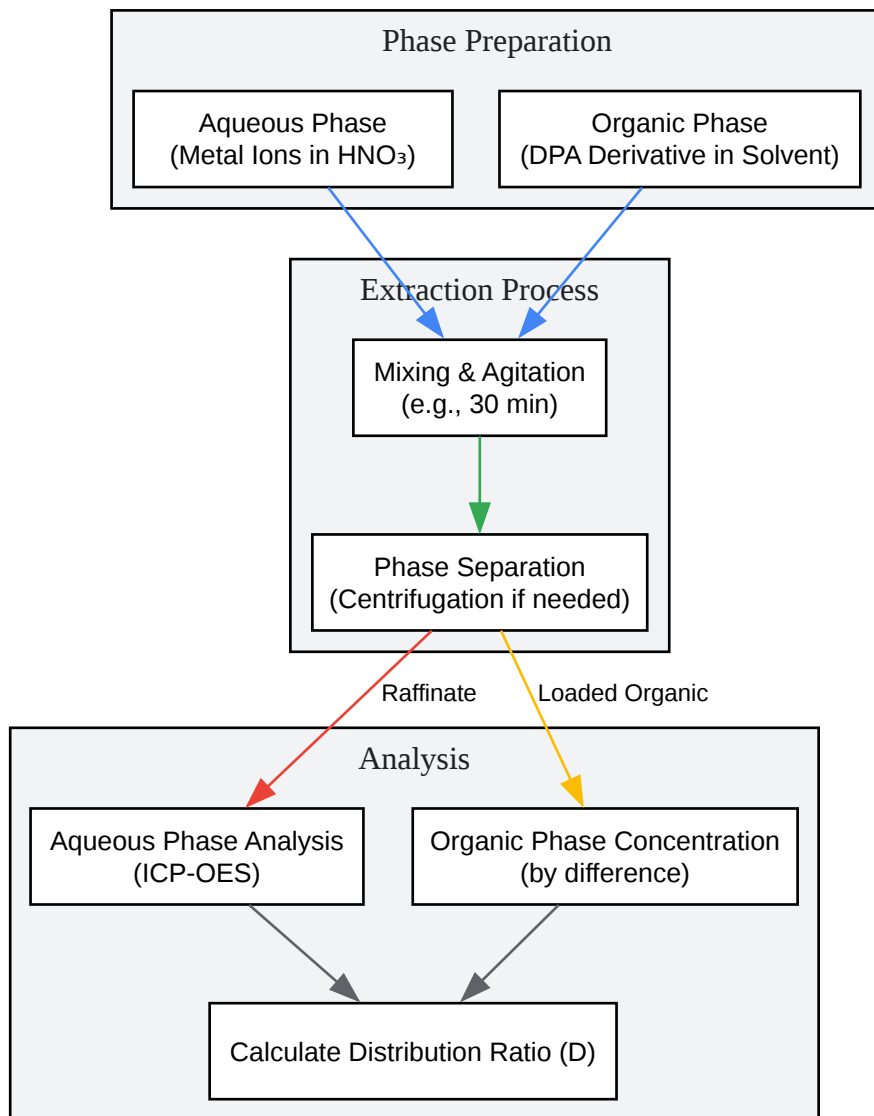
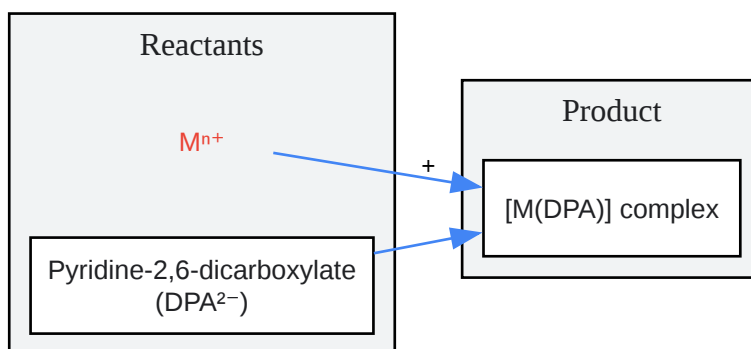
##### Procedure:

- Dissolve the N-alkylaniline and triethylamine in methylene chloride in a flask.
- Under stirring and at a controlled temperature of 10-15°C, slowly add a solution of pyridine-2,6-dicarbonyl dichloride in methylene chloride.[\[7\]](#)

- After the addition is complete, continue stirring the mixture for one hour at room temperature, followed by one hour at 30°C.[7]
- Transfer the reaction mixture to a separatory funnel and wash it successively with 1 M HCl (twice), water, 5% NaOH solution, and finally with water.[7][5]
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent using a rotary evaporator to obtain the crude solid product.
- Recrystallize the solid from an appropriate solvent to purify the final diamide product.

## Visualizations

## Experimental Workflow for Liquid-Liquid Metal Extraction

Chelation of a Metal Ion (M<sup>n+</sup>) by Pyridine-2,6-dicarboxylate[Click to download full resolution via product page](#)

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